
2-(hydrazinylmethyl)thiazole HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(hydrazinylmethyl)thiazole HCl is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
準備方法
The synthesis of 2-(hydrazinylmethyl)thiazole HCl typically involves the reaction of thiazole derivatives with hydrazine. One common method is the reaction of 2-chloromethylthiazole with hydrazine hydrate in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction yields 2-(hydrazinylmethyl)thiazole, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
2-(hydrazinylmethyl)thiazole HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the hydrazinylmethyl group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
科学的研究の応用
2-(hydrazinylmethyl)thiazole HCl has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(hydrazinylmethyl)thiazole HCl involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the activity of specific enzymes, such as topoisomerases, which are essential for DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer agent .
Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein synthesis, leading to the inhibition of bacterial growth .
類似化合物との比較
2-(hydrazinylmethyl)thiazole HCl can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer drug used in the treatment of certain types of cancer.
Compared to these compounds, this compound is unique due to its specific hydrazinylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C4H8ClN3S |
|---|---|
分子量 |
165.65 g/mol |
IUPAC名 |
1,3-thiazol-2-ylmethylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H7N3S.ClH/c5-7-3-4-6-1-2-8-4;/h1-2,7H,3,5H2;1H |
InChIキー |
SVDBQZCHYSJPGT-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)CNN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


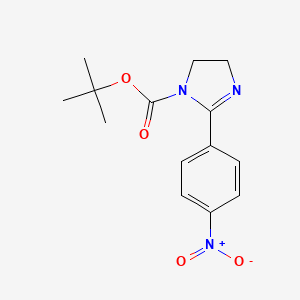
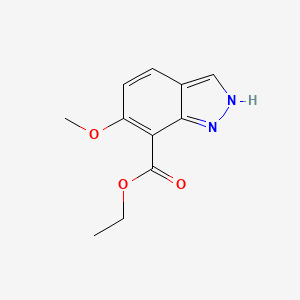
![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)
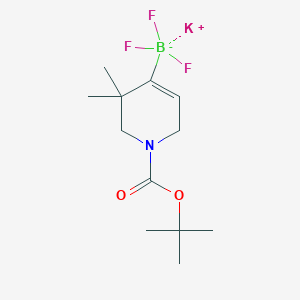
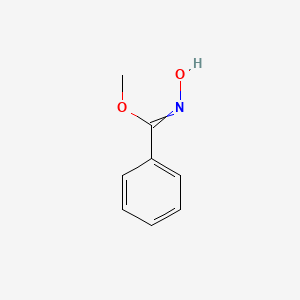
![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)


![3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14018669.png)
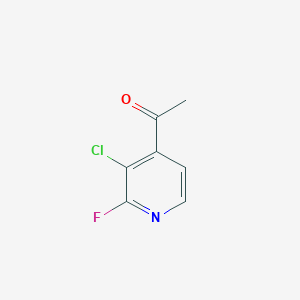
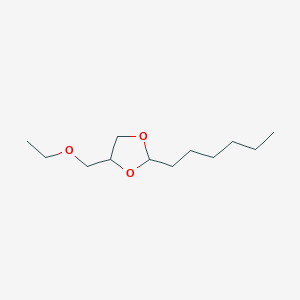

![Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]-](/img/structure/B14018689.png)
